molecular formula C21H16NP B2888825 8-(Diphenylphosphino)quinoline CAS No. 28225-52-7

8-(Diphenylphosphino)quinoline

Cat. No. B2888825
CAS RN: 28225-52-7
M. Wt: 313.34
InChI Key: KEJUJPUDSJXTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08735583B2

Procedure details

To a stirred solution of 8-bromoquinoline (20.8 g, 100 mmol) in dry THF (200 mL) under nitrogen was added n-BuLi (62.5 mL, 1.6 M in hexanes, 100 mmol) at −78° C. and the mixture was stirred for 30 minutes. Chlorodiphenylphosphine (17.9 mL, 100 mmol) was then added and the solution was allowed to warm up to room temperature and stirred for 2 h. The solution was then cooled to −78° C. and quenched by addition of saturated aqueous NH4Cl solution (100 mL). After warming up to room temperature, the solution was filtered, the precipitated solid collected, taken up in CH2Cl2 (200 mL) and filtered over silica gel eluting with further portions of CH2Cl2 (4×200 mL). The combined filtrates were evaporated to give 1 as a light yellow solid (19 g, 60% yield). 1H NMR (400.13 MHz, CDCl3) δ 8.37 (dd, 1H, J=4.0, 1.6 Hz, C2—H), 8.17 (dd, 1H, J=8.0, 1.6 Hz, C3—H), 7.82 (d, 1H, J=8.4 Hz, C5—H), 7.44 (t, 1H, J=7.6 Hz, C6—H), 7.40 (dd, 1H, J=8.0, 4.0 Hz, C4—H), 7.3-7.2 (m, 10H, Ph-H), 7.14 (ddd, 1H, J=7.2, 3.6, 1.6 Hz, C7—H) ppm; 13C NMR (100.61 MHz, CDCl3) δ 149.8, 149.6 (d, J=17.2 Hz), 138.4 (d, J=12.1 Hz), 137.4 (d, J=11.1 Hz), 136.2, 134.4, 134.2 (d, J=21.2 Hz), 128.8, 128.4 (d, J=19.2), 127.9, 126.57, 121.41 ppm; 31P NMR (161.97 MHz, CDCl3) δ 15.0 ppm.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[Li]CCCC.Cl[P:18]([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C1COCC1>[C:25]1([P:18]([C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[N:10]=[CH:9][CH:8]=[CH:7]3)[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CC=NC12
Name
Quantity
62.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
17.9 mL
Type
reactant
Smiles
ClP(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of saturated aqueous NH4Cl solution (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After warming up to room temperature
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
the precipitated solid collected
FILTRATION
Type
FILTRATION
Details
filtered over silica gel eluting with further portions of CH2Cl2 (4×200 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)P(C=1C=CC=C2C=CC=NC12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.